3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO. This compound features a pyrrole ring substituted with a cyclopropyl group at the 3-position and a methyl group at the 1-position, along with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 1-methylpyrrole-2-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-Cyclopropyl-1-methyl-1H-pyrrole-2-methanol.
Substitution: 3-Cyclopropyl-1-methyl-4-bromo-1H-pyrrole-2-carbaldehyde (for bromination).
Scientific Research Applications
3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes. The compound’s unique structure allows it to selectively bind to certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
3-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which may influence its solubility and stability.
Uniqueness
3-Cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the cyclopropyl and methyl groups, which confer specific steric and electronic properties. These features enhance its selectivity and reactivity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-cyclopropyl-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-10-5-4-8(7-2-3-7)9(10)6-11/h4-7H,2-3H2,1H3 |
InChI Key |
RBQSLVOBZGBNRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.